molecular formula C9H7Cl2N3O2 B8145518 Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B8145518
M. Wt: 260.07 g/mol
InChI Key: BTDRJHFFULRMFO-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure, which includes both pyrrole and pyrimidine rings, makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester linkage.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a multi-step process that includes the chlorination of pyrrolo[3,2-d]pyrimidine followed by esterification with ethyl chloroformate. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of solvents such as dichloromethane or toluene and requires careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-amino, 4-amino, or 2,4-diamino derivatives.

    Oxidation Products: N-oxides of the pyrrolo[3,2-d]pyrimidine ring.

    Reduction Products: Dihydro derivatives with reduced double bonds in the pyrimidine ring.

Scientific Research Applications

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical agents, including antiviral and anticancer compounds.

    Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the ethyl ester group but shares the core structure.

    2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A structural isomer with different ring fusion.

    2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine: Contains a fluorine atom instead of the ethyl ester group.

Uniqueness

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is unique due to the presence of the ethyl ester group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse bioactive molecules.

Properties

IUPAC Name

ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-6(12-5)7(10)14-9(11)13-4/h3,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDRJHFFULRMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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